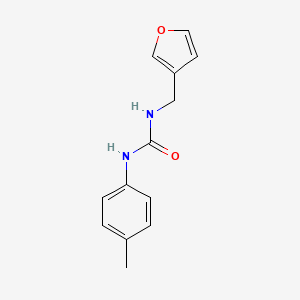
1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea, also known as FMU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FMU is a urea derivative that has been synthesized for use in various biochemical and physiological experiments.
Wirkmechanismus
1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea acts as a competitive inhibitor of PKC isoforms, binding to the ATP-binding site and preventing phosphorylation of target proteins. This results in downstream effects on cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation and migration, induction of apoptosis, and regulation of gene expression. These effects are thought to be mediated through the inhibition of PKC isoforms.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea is its selectivity for certain PKC isoforms, allowing for targeted inhibition of specific signaling pathways. However, 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea has also been shown to have off-target effects on other kinases, which can complicate interpretation of experimental results. Additionally, 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea research, including the development of more selective PKC inhibitors based on the 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea scaffold, the exploration of 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea's effects on other cellular signaling pathways, and the investigation of 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea's potential as a therapeutic agent in disease states characterized by dysregulated PKC signaling. Additionally, further studies are needed to fully understand the off-target effects of 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea and to develop strategies to minimize these effects in experimental settings.
In conclusion, 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea is a promising compound with potential applications in scientific research. Its selectivity for certain PKC isoforms makes it a valuable tool in the study of cellular signaling pathways and physiological processes. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations in experimental settings.
Synthesemethoden
1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea can be synthesized through a multi-step process that involves the reaction of furan-3-carboxaldehyde with 4-methylphenyl isocyanate, followed by reduction with sodium borohydride. The resulting product is purified through column chromatography to yield 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea has been used in various scientific research applications, including the study of protein kinase C (PKC) isoforms. PKC is a family of enzymes that play a key role in cellular signaling pathways, and 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea has been shown to selectively inhibit certain isoforms of PKC. This makes 1-(Furan-3-ylmethyl)-3-(4-methylphenyl)urea a valuable tool in the study of PKC function and regulation.
Eigenschaften
IUPAC Name |
1-(furan-3-ylmethyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-2-4-12(5-3-10)15-13(16)14-8-11-6-7-17-9-11/h2-7,9H,8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKUHBYNLFKCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



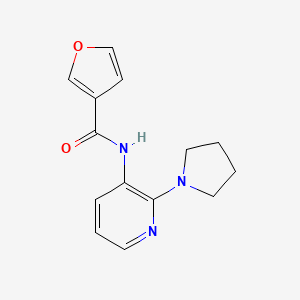


![1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)
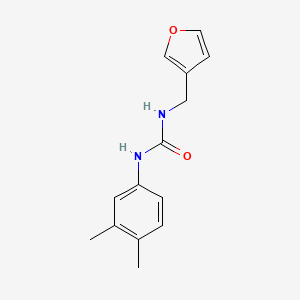
![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)
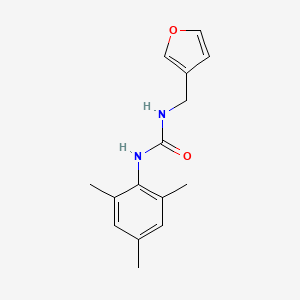
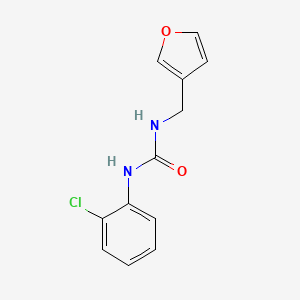

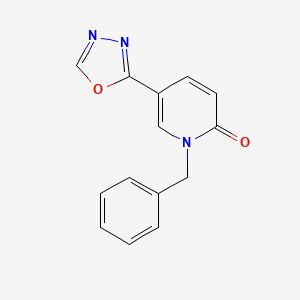
![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)